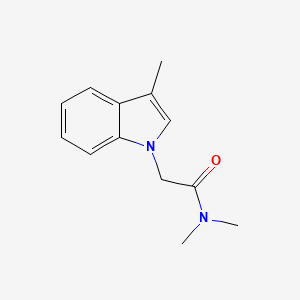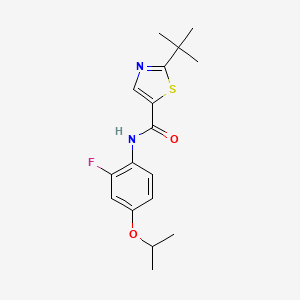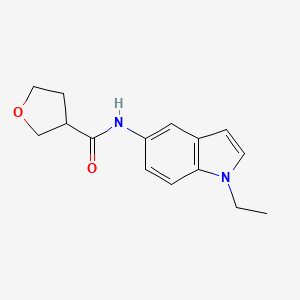
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
Mecanismo De Acción
The mechanism of action of 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It may also act as a fluorescent probe by binding to specific molecules in biological systems and emitting light.
Biochemical and Physiological Effects:
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have potential use as a fluorescent probe in biological imaging. In addition, it has been shown to have potential use as a catalyst in organic synthesis reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone in lab experiments include its potential anticancer properties, its potential use as a fluorescent probe in biological imaging, and its potential use as a catalyst in organic synthesis reactions. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone. One direction is to further study its potential anticancer properties and its mechanism of action. Another direction is to explore its potential use as a fluorescent probe in biological imaging and to develop more efficient and specific probes. Additionally, further research can be done to optimize its use as a catalyst in organic synthesis reactions.
Métodos De Síntesis
The synthesis of 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 2-phenylhydrazinylacetone. The second step involves the reaction of 2-phenylhydrazinylacetone with ethyl chloroacetate to form 2-(2H-indazol-3-yl)-1-(ethylamino)ethanone. The final step involves the reaction of 2-(2H-indazol-3-yl)-1-(ethylamino)ethanone with 3-methylmorpholine to form 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-9-19-7-6-17(10)14(18)8-13-11-4-2-3-5-12(11)15-16-13/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVVCAFZDQAGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)